![molecular formula C4H4N4O3 B1417513 5-nitro-1H-pyrazole-3-carboxamide CAS No. 297149-32-7](/img/structure/B1417513.png)
5-nitro-1H-pyrazole-3-carboxamide
Overview
Description
5-nitro-1H-pyrazole-3-carboxamide is a compound with the molecular formula C4H4N4O3 . It has a molecular weight of 156.10 g/mol . The IUPAC name for this compound is 5-nitro-1H-pyrazole-3-carboxamide .
Molecular Structure Analysis
The molecular structure of 5-nitro-1H-pyrazole-3-carboxamide includes a five-membered ring with two adjacent nitrogen atoms . The InChI string representation of the molecule isInChI=1S/C4H4N4O3/c5-4(9)2-1-3(7-6-2)8(10)11/h1H,(H2,5,9)(H,6,7)
. Physical And Chemical Properties Analysis
5-nitro-1H-pyrazole-3-carboxamide has several computed properties. It has a molecular weight of 156.10 g/mol, an XLogP3-AA of -0.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 156.02834000 g/mol . The topological polar surface area is 118 Ų, and the heavy atom count is 11 .Scientific Research Applications
Synthesis and Chemical Characterization
5-Nitro-1H-pyrazole-3-carboxamide and its derivatives are the subject of extensive research in the field of organic chemistry, particularly in the synthesis and structural characterization of various compounds. For instance, the work of Ozerova et al. (2015) details the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, a compound structurally related to 5-nitro-1H-pyrazole-3-carboxamide. This study demonstrates the development of new synthetic routes and improved methods for preparing such compounds, along with their characterization using NMR, IR spectroscopy, and X-ray diffraction analysis (Ozerova et al., 2015).
Biological Activities
In the realm of biological research, derivatives of 5-nitro-1H-pyrazole-3-carboxamide have been synthesized and evaluated for various biological activities. Zhu et al. (2014) synthesized novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides and assessed their insecticidal and fungicidal activities. These compounds demonstrated potential applications in agriculture and pest control (Zhu et al., 2014). Additionally, Yıldırım et al. (2005) explored the functionalization reactions of 1H-pyrazole-3-carboxylic acid, providing insights into the chemical reactivity and potential applications of these compounds in various fields (Yıldırım et al., 2005).
Anticancer Properties
Research has also focused on the potential anticancer properties of 5-nitro-1H-pyrazole-3-carboxamide derivatives. Hassan et al. (2020) designed and synthesized nitrofurantoin analogues bearing furan and pyrazole scaffolds, including N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide. These compounds were evaluated for their antibacterial properties and potential applicability in cancer treatment (Hassan et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to bind with high affinity to multiple receptors , and they have been associated with a wide range of biological activities . For instance, some pyrazole derivatives have been reported to inhibit Factor XIa (FXIa), a major target for anticoagulant drug discovery .
Mode of Action
It’s known that the positioning of the hydrogen atom between the two ring nitrogen atoms in pyrazoles can result in changes in structure, which can lead to changes in properties .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may interact with a variety of biochemical pathways.
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given the diverse biological activities associated with pyrazole derivatives , it can be inferred that the compound may have a broad range of molecular and cellular effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
properties
IUPAC Name |
5-nitro-1H-pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-4(9)2-1-3(7-6-2)8(10)11/h1H,(H2,5,9)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIOOQWZZPEWHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about how 5-nitro-1H-pyrazole-3-carboxamide interacts with 17β-HSD5 at a molecular level?
A1: The research article you provided, "17beta-HSD5 in complex with 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide" [], investigates the structural interaction between 17β-HSD5 and a closely related compound, 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide. While it doesn't specifically analyze 5-nitro-1H-pyrazole-3-carboxamide itself, the study's findings likely offer valuable insights into the binding mode and potential interactions of the parent compound. Further research would be needed to confirm these inferences and fully characterize the specific interactions of 5-nitro-1H-pyrazole-3-carboxamide with 17β-HSD5.
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